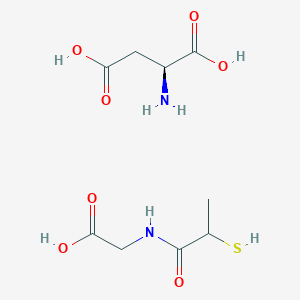
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures. The first part, (2S)-2-aminobutanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, is a sulfhydryl acylated derivative of glycine
準備方法
The synthesis of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The synthetic routes typically include the acylation of glycine with a sulfanylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl and amino groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid derivatives and their interactions with enzymes and other biomolecules. In industry, it is used in the formulation of pharmaceutical excipients to improve drug solubility, bioavailability, and stability .
作用機序
The mechanism of action of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The amino acid derivative part of the compound can interact with enzymes and receptors, influencing various biochemical pathways . These interactions contribute to the compound’s effects in biological systems.
類似化合物との比較
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can be compared with other similar compounds, such as other amino acid derivatives and sulfhydryl-containing molecules. Similar compounds include cysteine, homocysteine, and glutathione, which also contain sulfhydryl groups and play important roles in biological systems . The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
特性
CAS番号 |
921199-94-2 |
|---|---|
分子式 |
C9H16N2O7S |
分子量 |
296.30 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3S.C4H7NO4/c1-3(10)5(9)6-2-4(7)8;5-2(4(8)9)1-3(6)7/h3,10H,2H2,1H3,(H,6,9)(H,7,8);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChIキー |
PIHOEQPUVCYWJZ-WNQIDUERSA-N |
異性体SMILES |
CC(C(=O)NCC(=O)O)S.C([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
CC(C(=O)NCC(=O)O)S.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

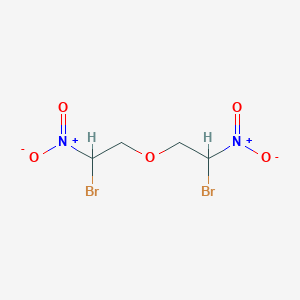
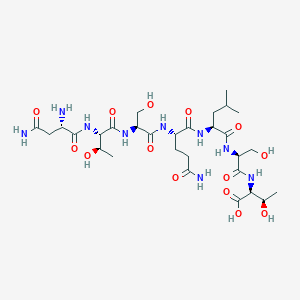

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
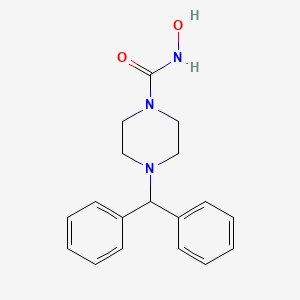
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
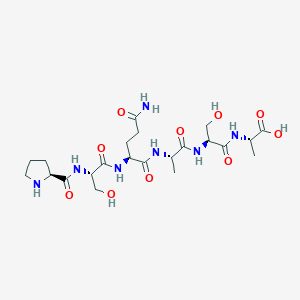
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
